molecular formula C16H18ClN3O3 B12265659 4-chloro-1-{[1-(2,4-dimethoxybenzoyl)azetidin-3-yl]methyl}-1H-pyrazole

4-chloro-1-{[1-(2,4-dimethoxybenzoyl)azetidin-3-yl]methyl}-1H-pyrazole

Cat. No.: B12265659
M. Wt: 335.78 g/mol
InChI Key: DYNXPPITBQWTNR-UHFFFAOYSA-N
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Description

4-chloro-1-{[1-(2,4-dimethoxybenzoyl)azetidin-3-yl]methyl}-1H-pyrazole is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a chloro group, a dimethoxybenzoyl group, and an azetidinylmethyl group, making it a unique and versatile molecule in various chemical and biological applications.

Preparation Methods

The synthesis of 4-chloro-1-{[1-(2,4-dimethoxybenzoyl)azetidin-3-yl]methyl}-1H-pyrazole involves multiple steps, starting with the preparation of the azetidinylmethyl intermediate This intermediate is then reacted with 2,4-dimethoxybenzoyl chloride under specific conditions to form the desired compound The reaction typically requires a base such as triethylamine and a solvent like dichloromethane

Chemical Reactions Analysis

4-chloro-1-{[1-(2,4-dimethoxybenzoyl)azetidin-3-yl]methyl}-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the ester bond and the formation of corresponding carboxylic acids and alcohols.

Scientific Research Applications

4-chloro-1-{[1-(2,4-dimethoxybenzoyl)azetidin-3-yl]methyl}-1H-pyrazole has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 4-chloro-1-{[1-(2,4-dimethoxybenzoyl)azetidin-3-yl]methyl}-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

4-chloro-1-{[1-(2,4-dimethoxybenzoyl)azetidin-3-yl]methyl}-1H-pyrazole can be compared with other similar compounds, such as:

    Pyrazole derivatives: These compounds share the pyrazole core structure but differ in their substituents, leading to variations in their chemical and biological properties.

    Azetidinyl compounds: These compounds contain the azetidine ring and are studied for their unique chemical reactivity and biological activities.

    Benzoyl derivatives: These compounds contain the benzoyl group and are known for their diverse applications in chemistry and biology.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C16H18ClN3O3

Molecular Weight

335.78 g/mol

IUPAC Name

[3-[(4-chloropyrazol-1-yl)methyl]azetidin-1-yl]-(2,4-dimethoxyphenyl)methanone

InChI

InChI=1S/C16H18ClN3O3/c1-22-13-3-4-14(15(5-13)23-2)16(21)19-7-11(8-19)9-20-10-12(17)6-18-20/h3-6,10-11H,7-9H2,1-2H3

InChI Key

DYNXPPITBQWTNR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)N2CC(C2)CN3C=C(C=N3)Cl)OC

Origin of Product

United States

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